tert-butyl N-(2-oxopiperidin-4-yl)carbamate
Description
tert-Butyl N-(2-oxopiperidin-4-yl)carbamate is a carbamate-protected piperidine derivative widely utilized in pharmaceutical and organic synthesis. Its structure features a piperidine ring with a ketone group at the 2-position and a tert-butyloxycarbonyl (Boc) protective group at the 4-position. This compound serves as a critical intermediate in drug discovery, particularly for modulating pharmacokinetic properties (e.g., solubility, stability) and enabling selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-(2-oxopiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWJRRPTGQQFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Material: Piperidine derivative
Reagent: tert-butyl chloroformate
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(2-oxopiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Pharmaceutical Development
tert-butyl N-(2-oxopiperidin-4-yl)carbamate has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. It has been noted for its role in:
- Inhibiting Proteases : The compound has shown promise as an inhibitor of viral proteases, which are critical for the replication of viruses such as SARS-CoV-2. Research indicates that modifications to similar carbamate structures can enhance antiviral activity against coronaviruses .
Antiviral Activity
Recent studies have highlighted the compound's potential in targeting viral proteins, particularly in the context of emerging viral diseases. The design of proteolysis targeting chimeras (PROTACs) utilizing derivatives of this compound has demonstrated broad-spectrum antiviral activity, suggesting its application in developing treatments for various viral infections .
Neurological Applications
The structure of this compound suggests potential applications in neurology. Compounds with similar piperidinyl structures have been explored for their effects on neurodegenerative diseases and cognitive disorders. Their ability to cross the blood-brain barrier enhances their therapeutic profile .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-(2-oxopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Fluorinated derivatives (e.g., trifluoromethyl in ) enhance metabolic stability and electron-withdrawing properties, whereas the 2-oxo group in the parent compound increases polarity for aqueous solubility.
- Steric Effects : Bicyclic structures (e.g., 2-azabicyclo[2.2.1]heptane in ) restrict conformational flexibility, improving target selectivity.
- Synthetic Utility : Halogenated analogues (e.g., ) enable late-stage functionalization via cross-coupling, contrasting with the parent compound’s role in amine protection.
Crystallographic and Analytical Data
Such studies highlight the importance of software like SHELXL (for refinement ) and ORTEP-3 (for graphical representation ) in confirming stereochemistry.
Biological Activity
tert-butyl N-(2-oxopiperidin-4-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a carbamate derivative that features a piperidine ring, which is a common structural motif in many bioactive compounds. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within biological systems.
Key Mechanisms:
- Enzyme Inhibition: The compound acts as a competitive inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structural similarity to natural substrates allows it to bind effectively to enzyme active sites, thereby inhibiting their activity.
- Cell Signaling Modulation: By influencing key signaling pathways, such as those involving protein kinases and phosphatases, the compound can alter gene expression and cellular metabolism. For instance, it can inhibit phosphorylation events that are crucial for cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity: Studies have shown that this compound may possess antiviral properties, potentially acting against specific viral targets by disrupting their replication processes .
- Cytotoxic Effects: In certain cellular models, the compound has been observed to induce cytotoxicity at higher concentrations, suggesting a dose-dependent relationship between its concentration and biological effects.
- Impact on Metabolic Pathways: The compound is involved in various metabolic pathways, influencing the activity of cytochrome P450 enzymes which play a pivotal role in drug metabolism and detoxification processes .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1: A study focused on the compound's role as an enzyme inhibitor demonstrated that it significantly reduced the activity of proteases involved in viral replication, indicating its potential as an antiviral agent .
| Study | Findings |
|---|---|
| Study 1 | Inhibition of viral proteases; potential antiviral applications |
| Study 2 | Induction of apoptosis in cancer cell lines at high concentrations |
- Study 2: Another investigation revealed that at low doses, the compound enhanced metabolic functions in liver cells but exhibited cytotoxic effects at elevated concentrations, highlighting its dual nature depending on dosage.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics due to its lipophilic nature. The compound is likely metabolized via common pathways involving cytochrome P450 enzymes, which could influence its efficacy and safety profile in therapeutic applications .
Q & A
Q. What are the established synthetic methodologies for tert-butyl N-(2-oxopiperidin-4-yl)carbamate?
The synthesis typically involves a multi-step approach:
- Condensation and protection : Reacting 2-oxopiperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF to introduce the tert-butyl carbamate (Boc) protecting group .
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the product.
- Yield optimization : Adjusting stoichiometry, solvent polarity, and reaction time (typically 12–24 hours under nitrogen) to improve efficiency .
Q. What spectroscopic techniques are employed to characterize this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 2-oxopiperidin-4-yl moiety (carbonyl resonance at δ ~170–175 ppm). DEPT-135 helps identify CH, CH₂, and CH₃ groups .
- Mass spectrometry (HRMS or ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- Infrared spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of carbamate) .
Q. How is this compound utilized in medicinal chemistry?
This compound serves as:
- Amine-protecting group : The Boc group stabilizes amines during multi-step syntheses of pharmaceuticals, enabling selective deprotection under acidic conditions (e.g., TFA) .
- Intermediate in heterocyclic synthesis : Its piperidine ring is a scaffold for bioactive molecules, such as kinase inhibitors or protease activators, via functionalization at the carbonyl or nitrogen positions .
Advanced Research Questions
Q. What challenges arise in achieving high enantiomeric purity for derivatives of this compound?
- Stereocenter control : The 4-position of the piperidine ring can introduce chirality. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to control stereochemistry .
- Resolution techniques : Chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers .
Q. How can researchers address contradictory data in spectroscopic results during synthesis?
- NMR ambiguities : For overlapping signals, use 2D NMR (COSY, HSQC, HMBC) to resolve spin systems. Variable-temperature NMR can clarify dynamic processes (e.g., rotamer interconversion) .
- Crystallographic validation : If single crystals are obtained, use X-ray diffraction (SHELX or SIR97 programs) to confirm molecular geometry and resolve ambiguities in bond lengths/angles .
Q. What are the considerations for scaling up the synthesis of this compound?
- Process optimization : Replace batch reactors with continuous flow systems to enhance heat/mass transfer and reduce side reactions .
- Solvent selection : Prioritize greener solvents (e.g., 2-MeTHF over DCM) and catalyst recycling to improve sustainability .
- Safety protocols : Monitor exothermic reactions (e.g., Boc protection) using in-line FTIR or calorimetry to prevent thermal runaway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
